N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step may involve the use of a benzodioxole derivative and a suitable coupling reagent.
Addition of the Fluorophenyl Group: This can be done through a carbamoylation reaction using a fluorophenyl isocyanate.
Final Modifications: The prop-2-en-1-yl group and carboxamide functionalities are introduced in the final steps, often through alkylation and amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar core structures but different substituents.
Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety.
Fluorophenyl Compounds: Molecules containing the fluorophenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C28H23FN4O6 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H23FN4O6/c1-2-10-32-27(36)21-8-7-18(26(35)30-14-17-6-9-23-24(11-17)39-16-38-23)12-22(21)33(28(32)37)15-25(34)31-20-5-3-4-19(29)13-20/h2-9,11-13H,1,10,14-16H2,(H,30,35)(H,31,34) |
InChI Key |
TWYOAJVGIRIKJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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